molecular formula C21H16BrN3O5 B11500319 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11500319
M. Wt: 470.3 g/mol
InChI Key: NQJDUAYMQAKIHN-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines an indole moiety with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

    Synthesis of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Coupling Reaction: The brominated indole is coupled with an appropriate ethylating agent to introduce the ethyl group at the 2-position.

    Synthesis of the Chromene Derivative: The chromene moiety is synthesized separately, often starting from salicylaldehyde and undergoing a series of reactions to introduce the nitro and carboxamide groups.

    Final Coupling: The indole and chromene derivatives are coupled under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

    Coupling Reactions: The carboxamide group can participate in coupling reactions to form new amide bonds with other molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN_3) or thiourea can be used under appropriate conditions.

    Coupling Reactions: EDCI and triethylamine are commonly used for amide bond formation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The indole and chromene moieties are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique chemical structure makes it a valuable candidate for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors, while the chromene structure can interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
  • N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide
  • N-[2-(5-iodo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide lies in its specific combination of functional groups and its potential for diverse chemical modifications. The presence of both indole and chromene moieties provides a versatile platform for the development of new compounds with tailored properties.

This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for ongoing research and development.

Properties

Molecular Formula

C21H16BrN3O5

Molecular Weight

470.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16BrN3O5/c1-11-15(16-10-13(22)2-4-18(16)24-11)6-7-23-20(26)17-9-12-8-14(25(28)29)3-5-19(12)30-21(17)27/h2-5,8-10,24H,6-7H2,1H3,(H,23,26)

InChI Key

NQJDUAYMQAKIHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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